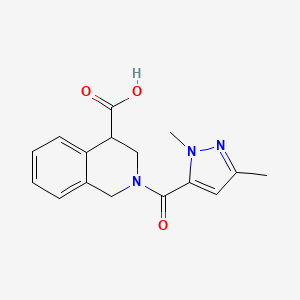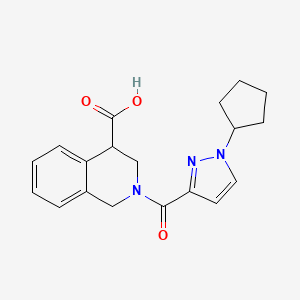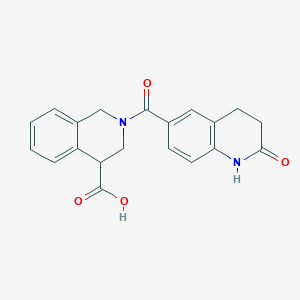
2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound that features both pyrazole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2,5-dimethylpyrazole, followed by its acylation to form the pyrazole-carbonyl intermediate. This intermediate can then be reacted with a suitable isoquinoline derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or isoquinoline rings, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving binding to active sites or allosteric sites, resulting in changes in protein conformation and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and isoquinoline derivatives, such as:
- 2,5-dimethylpyrazole-3-carboxylic acid
- 3,4-dihydroisoquinoline-4-carboxylic acid
- Pyrazolo[3,4-d]pyrimidine derivatives .
Uniqueness
What sets 2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid apart is its unique combination of pyrazole and isoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-(2,5-dimethylpyrazole-3-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-7-14(18(2)17-10)15(20)19-8-11-5-3-4-6-12(11)13(9-19)16(21)22/h3-7,13H,8-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPRGKDIUKDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C3=CC=CC=C3C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664616.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664635.png)
![3-[2-[(1-Cyclopropylcyclopropyl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664637.png)
![2-[3-Oxo-3-[2-[2-(trifluoromethoxy)phenyl]ethylamino]propyl]benzoic acid](/img/structure/B6664638.png)
![1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B6664654.png)
![2-[2-(3,4-dimethoxyphenyl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664661.png)
![2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664676.png)
![2-[3-(1,2,4-triazol-1-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664681.png)
![2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664689.png)

![2-[2-(1,3-benzodioxol-5-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664707.png)
![2-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664708.png)
![2-[2-chloro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664711.png)

